molecular formula C10H16N2O4 B095322 H-Pro-Hyp-OH CAS No. 18684-24-7

H-Pro-Hyp-OH

Cat. No.: B095322
CAS No.: 18684-24-7
M. Wt: 228.24 g/mol
InChI Key: ONPXCLZMBSJLSP-UHFFFAOYSA-N
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Description

Prolylhydroxyproline (Pro-Hyp) is a collagen-derived dipeptide with the chemical formula C10H16N2O4 and a molecular weight of 228.24 g/mol. It is a key bioactive metabolite generated from the enzymatic breakdown of native collagen and is characterized as a non-protein amino acid featuring two proline units, one of which has undergone hydroxylation . This compound serves as a critical marker for bone collagen degradation and is used for diagnosing conditions like osteoporosis . In research, Pro-Hyp is recognized as a low molecular weight growth-initiating factor. Its primary mechanism of action involves binding directly to specific proteins like Foxg1, which induces a conformational change. This alteration disrupts the Foxg1-Runx2 interaction, subsequently promoting Runx2 expression, a key transcription factor in osteoblast differentiation, thereby facilitating bone formation . Furthermore, Pro-Hyp demonstrates specific bioactivity in wound healing processes. It has been shown to trigger the growth of p75NTR-positive fibroblasts that are cultured on collagen gel, effectively initiating the proliferative phase of healing without affecting p75NTR-negative fibroblasts . Research applications for Prolylhydroxyproline are extensive and include: 1) Wound Healing Studies: Investigating its role as a growth-initiating factor for specific fibroblasts associated with skin repair and the healing of chronic wounds, such as pressure ulcers . 2) Bone and Cartilage Research: Exploring its effects on osteoblast differentiation and cartilage matrix maintenance, given its accumulation in articular cartilage and bone marrow . 3) Connective Tissue Health: Studying its ability to stimulate dermal fibroblasts and synovial cells to enhance collagen and elastin synthesis for skin and joint health . 4) Metabolomics and Biomarker Discovery: Serving as an analytical standard in LC-MS workflows to identify metabolic disorders and diagnose diseases related to collagen turnover, such as prolidase deficiency . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. All statements pertaining to product performance and application are specifically for research purposes.

Properties

IUPAC Name

4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPXCLZMBSJLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CC(CC2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398196
Record name Prolyl-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18684-24-7
Record name Prolyl-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prolylhydroxyproline change over time. It is partly distributed in observed tissues including skin and cartilage in its intact form. This might be responsible for its biological functions.

Biological Activity

Prolylhydroxyproline (Pro-Hyp) is a dipeptide derived from collagen hydrolysate, notable for its diverse biological activities. This article synthesizes findings from various studies to elucidate the mechanisms through which Pro-Hyp exerts its effects, particularly in relation to skin and joint health, cellular proliferation, and metabolic functions.

Overview of Prolylhydroxyproline

Pro-Hyp is formed during the breakdown of collagen and has been identified as a significant component of food-derived hydroxyprolyl peptides. Upon ingestion, Pro-Hyp is absorbed into the bloodstream, where it may exert various physiological effects.

  • Cellular Proliferation :
    • Pro-Hyp has been shown to stimulate the growth of fibroblasts, which are critical for wound healing and tissue repair. In studies, the addition of Pro-Hyp to fibroblast cultures resulted in enhanced cell proliferation on collagen gels .
    • Specific experiments have demonstrated that Pro-Hyp promotes the migration of fibroblasts from mouse skin, indicating its role in tissue regeneration .
  • Anti-inflammatory Effects :
    • Research indicates that Pro-Hyp possesses anti-inflammatory properties. It has been associated with reduced levels of advanced glycation end products (AGEs), which are implicated in chronic inflammation and metabolic disorders .
    • In a controlled study involving older adults, participants consuming fish-derived collagen peptides containing high concentrations of Pro-Hyp exhibited significant reductions in AGEs compared to a placebo group .
  • Joint Health :
    • Pro-Hyp's influence extends to joint health, where it has been shown to enhance the production of hyaluronic acid in synovial cells, contributing to joint lubrication and function .

Case Studies and Clinical Trials

  • Pilot Study on Collagen Hydrolysate Ingestion : A study documented the increase in plasma levels of cyclic Pro-Hyp after collagen hydrolysate ingestion, confirming its bioavailability and potential systemic effects on skin and joint health .
  • Randomized Controlled Trial : A study involving 31 participants aged 47-87 years demonstrated that daily consumption of collagen peptides significantly lowered AGEs levels and improved insulin resistance metrics compared to a placebo .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Study Reference
Fibroblast proliferationStimulates growth on collagen gels
Anti-inflammatoryReduces AGEs levels
Joint health improvementEnhances hyaluronic acid production
Metabolic function enhancementImproves insulin sensitivity

Scientific Research Applications

Cellular Behavior Modulation

Pro-Hyp has been shown to influence cellular behavior significantly. For instance, a study demonstrated that Pro-Hyp promotes the differentiation and maturation of tendon cells, enhancing their proliferation and migration capabilities. This effect is mediated through pathways involving extracellular signal-regulated kinase phosphorylation and increased extracellular matrix production, leading to improved cell motility and directional persistence .

Fibroblast Growth and Migration

Research indicates that Pro-Hyp plays a crucial role in fibroblast activity. It enhances the growth of fibroblasts on collagen gels in a concentration-dependent manner, suggesting its potential in wound healing and tissue repair . The presence of Pro-Hyp in fetal bovine serum (FBS) has been noted to influence fibroblast proliferation, highlighting its significance in cell culture systems .

Adipocyte Differentiation

Pro-Hyp has also been investigated for its effects on adipocytes. A study revealed that it promotes the differentiation of brown adipocytes from mesenchymal stem cells, which could offer therapeutic strategies for obesity management. The treatment with Pro-Hyp resulted in increased expression of genes associated with brown fat function, indicating its role in metabolic regulation .

Wound Healing

The ability of Pro-Hyp to enhance fibroblast migration and growth positions it as a promising candidate for wound healing applications. Its effects on collagen synthesis and extracellular matrix organization can facilitate faster recovery from injuries, making it valuable in regenerative medicine .

Joint Health

Pro-Hyp's impact on chondrocytes suggests potential applications in joint health. Studies indicate that it enhances the differentiation of chondrogenic cells under hypoxic conditions, which may aid in cartilage repair and regeneration . This property could be beneficial for treating conditions like osteoarthritis.

Skin Health

The dipeptide has been linked to improvements in skin properties, including elasticity and hydration. Oral administration of collagen hydrolysates containing Pro-Hyp has shown positive effects on skin aging and photoaging, making it an attractive ingredient in cosmetic formulations .

Summary of Prolylhydroxyproline Applications

Application AreaMechanism of ActionKey Findings
Cellular BehaviorPromotes cell proliferation and migrationEnhanced differentiation in tendon cells
Fibroblast GrowthStimulates growth on collagen gelsIncreased fibroblast proliferation
Adipocyte DifferentiationEnhances differentiation into brown adipocytesUpregulation of key metabolic genes
Wound HealingFacilitates fibroblast migrationAccelerated healing processes observed
Joint HealthPromotes chondrocyte differentiationPotential benefits for cartilage repair
Skin HealthImproves skin elasticity and hydrationPositive effects on aging skin observed

Case Studies

  • Tendon Cell Study : A study focusing on mouse tendon cells demonstrated that treatment with Pro-Hyp significantly increased cell proliferation and directed motility, suggesting its utility in tendon repair therapies. The results indicated that higher concentrations (200-500 μg/ml) were most effective in promoting these cellular activities .
  • Adipocyte Differentiation : In vitro experiments using C3H10T1/2 mesenchymal stem cells showed that Pro-Hyp treatment led to significant changes in gene expression related to brown adipocyte function, indicating its potential role in obesity management through metabolic modulation .
  • Skin Aging : Clinical trials involving oral administration of collagen peptides containing Pro-Hyp revealed improvements in skin hydration and elasticity among participants, supporting its application in anti-aging skincare products .

Chemical Reactions Analysis

Enzymatic Hydroxylation

Pro-Hyp originates from the post-translational hydroxylation of proline residues in collagen by prolyl hydroxylase . This enzyme requires molecular oxygen, Fe²⁺, and ascorbate as cofactors. The reaction occurs in the endoplasmic reticulum and stabilizes collagen's triple-helix structure through stereoelectronic effects .

Stoichiometry

Proline+O2+α ketoglutarateProlyl hydroxylaseHydroxyproline+CO2+succinate\text{Proline}+\text{O}_2+\alpha \text{ ketoglutarate}\xrightarrow{\text{Prolyl hydroxylase}}\text{Hydroxyproline}+\text{CO}_2+\text{succinate}

Stability and Degradation

Pro-Hyp demonstrates pH-dependent stability. Under acidic conditions (pH < 3), it hydrolyzes into free proline and hydroxyproline, while neutral to alkaline conditions (pH 7–9) favor cyclization . In human plasma, linear Pro-Hyp adsorbs to strong cation-exchange resins (e.g., AG50) under acidic conditions, whereas cyclic Pro-Hyp remains unbound .

Plasma Stability Profile

ParameterLinear Pro-HypCyclic Pro-Hyp
Plasma Half-Life2–3 hours>6 hours
Maximum Plasma Concentration2.5–3.2 nmol/mL0.14–0.34 nmol/mL
Adsorption to AG50 ResinYes (pH 2.5)No

Analytical Detection Methods

Quantification of Pro-Hyp relies on advanced chromatographic techniques:

HPLC Conditions for Separation

ParameterSpecification
ColumnInertsil ODS-3 (250 mm)
Mobile Phase0.01% TFA (A), 60% ACN (B)
Gradient15–75% B over 30 min
Flow Rate1 mL/min
DetectionUV 214 nm

LC-MS analysis confirms cyclic Pro-Hyp via characteristic m/z 229.1 [M+H]⁺ ions, distinct from linear Pro-Hyp (m/z 211.1) .

Biological Reactivity

These findings underscore Pro-Hyp's dual role as a structural collagen component and a bioactive peptide, with its reactivity patterns directly influencing physiological outcomes. Future research should explore its interactions with extracellular matrix receptors and catalytic pathways.

Comparison with Similar Compounds

Clinical and Metabolic Implications

Inflammatory Markers

Prolylhydroxyproline levels are negatively correlated with CRP (r = −0.27) and PCT (r = −0.31) in infectious diseases, suggesting anti-inflammatory properties . No such associations are documented for Hyp-Gly or Pro-Hyp.

Table 3: Correlation with Inflammatory Markers
Compound CRP (r) PCT (r) Reference
Prolylhydroxyproline −0.27 −0.31
PE (16:0/18:2) −0.34 −0.34

Metabolic Pathways

  • Prolylhydroxyproline is enriched in glycerophospholipid metabolism, distinct from Hyp-Gly’s association with dietary collagen intake .
  • In proteomic-metabolomic integration, Prolylhydroxyproline correlates negatively with growth hormone receptor (GHR; r = −0.68), linking it to post-surgical metabolic improvements .

Preparation Methods

Prolyl Hydroxylase Catalysis

Prolylhydroxyproline originates primarily from the post-translational modification of collagen, where proline residues at the Yaa position of the Xaa-Yaa-Gly collagen triad undergo hydroxylation. This reaction is catalyzed by prolyl hydroxylase, an α-ketoglutarate-dependent dioxygenase requiring molecular oxygen (O₂), ferrous iron (Fe²⁺), and ascorbate as cofactors. The enzyme operates in the endoplasmic reticulum, converting proline to hydroxyproline through stereospecific hydroxylation, which stabilizes collagen’s triple-helix structure via stereoelectronic effects rather than hydrogen bonding.

Table 1: Enzymatic Hydroxylation Parameters

ParameterSpecificationSource Reference
EnzymeProlyl hydroxylase (EC 1.14.11.2)
CofactorsO₂, Fe²⁺, ascorbate, α-ketoglutarate
Optimal pH7.4–7.8
Temperature Range37°C (physiological)
Hydroxylation Efficiency97–100% in native collagen

Collagen Hydrolysis and Dipeptide Isolation

Post-hydroxylation, collagen undergoes enzymatic hydrolysis to release Pro-Hyp. Porcine skin gelatin hydrolysis using proteases (e.g., trypsin, pepsin) yields collagen hydrolysates rich in Pro-Hyp-containing peptides. Subsequent purification involves size-exclusion chromatography to isolate dipeptides, with Pro-Hyp constituting ~4% of total amino acids in hydrolysates.

Chemical Synthesis via Cyclization

Alkaline Cyclization of Linear Pro-Hyp

Linear Pro-Hyp undergoes intramolecular cyclization under alkaline conditions to form cyclic Pro-Hyp, a stabilized derivative. Kibrick et al.’s method involves heating 0.02 M ammonia solutions at 50°C for 12–24 hours, achieving 97.7% cyclization efficiency. The reaction proceeds via nucleophilic attack of the N-terminal amine on the C-terminal carbonyl, forming a six-membered diketopiperazine ring.

Table 2: Cyclization Reaction Optimization

ConditionOptimal ValueCyclization EfficiencySource Reference
pH9.0–10.595–97.7%
Temperature50–95°C97.7% at 50°C
Reaction Time12–24 hours97.7% at 24 hours
Substrate Concentration6–10 mM97.7% at 6 mM

Acidic Hydrolysis and Limitations

Under acidic conditions (pH < 3), cyclic Pro-Hyp reverts to linear Pro-Hyp, complicating isolation. Strong cation-exchange resins (e.g., AG50) selectively bind linear Pro-Hyp at pH 2.5, enabling separation from cyclic forms. However, acidic hydrolysis reduces overall yields to 22–43% due to peptide bond cleavage.

Microbial Production Using Recombinant Enzymes

In Vivo Hydroxylation with Engineered E. coli

Recombinant proline hydroxylases expressed in Escherichia coli enable regio- and stereoselective hydroxylation of L-proline. Klein and Hüttel (2011) demonstrated quantitative conversion of 6 mM L-proline to cis-3-, cis-4-, and trans-4-hydroxyproline isomers in shake-flask cultures, with yields of 35–61% after ion-exchange chromatography.

Table 3: Microbial Hydroxylation Performance

ParameterSpecificationSource Reference
Host StrainE. coli BL21(DE3)
SubstrateL-proline (6 mM)
Hydroxylation Efficiency97–100%
Product Yield175–305 mg per flask

Challenges in Non-Collagenous Substrates

While microbial systems efficiently hydroxylate proline, extending this to non-collagenous substrates like L-pipecolic acid results in lower conversions (17–68%). Optimization of Fe²⁺ concentration (0.1–0.5 mM) and dissolved oxygen levels (>30%) is critical for maintaining enzyme activity.

Purification and Analytical Validation

HPLC and LC-MS Profiling

Reverse-phase HPLC with Inertsil ODS-3 columns (250 × 4.6 mm) resolves cyclic Pro-Hyp using a binary gradient of 0.01% trifluoroacetic acid (TFA) and acetonitrile. UV detection at 214 nm provides quantification, while LC-MS confirms structural integrity via m/z 229.1 [M+H]⁺ ions for cyclic Pro-Hyp versus m/z 211.1 for linear forms.

Table 4: HPLC Conditions for Pro-Hyp Separation

ParameterSpecificationSource Reference
ColumnInertsil ODS-3 (250 × 4.6 mm)
Mobile Phase0.01% TFA (A), 60% acetonitrile (B)
Gradient15–75% B over 30 minutes
Flow Rate1 mL/min
DetectionUV 214 nm

Quantification Challenges

Plasma stability assays reveal cyclic Pro-Hyp’s half-life (>6 hours) exceeds linear Pro-Hyp (2–3 hours), necessitating rapid processing to prevent cyclization artifacts. Strong cation-exchange resins (AG50) at pH 2.5 effectively separate linear and cyclic forms, with recovery rates of 93.6% for cyclic Pro-Hyp .

Q & A

Q. How should researchers structure supplementary materials for Prolylhydroxyproline studies?

  • Answer: Supplementary files must include raw datasets, NMR spectra, and detailed synthetic procedures. Label files numerically (e.g., SI-1_HPLC_Data.csv) and reference them in-text. Avoid duplicating main text content; instead, provide expanded methodological steps or validation data. Journals like Beilstein J. Org. Chem. enforce strict formatting for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Pro-Hyp-OH
Reactant of Route 2
H-Pro-Hyp-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.